molecular formula C7H6IN3O2 B12466020 3-Iodo-5-nitrobenzenecarboximidamide

3-Iodo-5-nitrobenzenecarboximidamide

Cat. No.: B12466020
M. Wt: 291.05 g/mol
InChI Key: VRCINAZTWBQGIX-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzenecarboximidamide is an organic compound characterized by the presence of iodine and nitro functional groups attached to a benzene ring with a carboximidamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitrobenzenecarboximidamide typically involves the iodination and nitration of benzenecarboximidamide. One common method includes the reaction of benzenecarboximidamide with iodine and nitric acid under controlled conditions to introduce the iodo and nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-5-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The iodo group can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-nitrobenzenecarboximidamide is unique due to the presence of both iodo and nitro groups on the benzene ring along with a carboximidamide substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6IN3O2

Molecular Weight

291.05 g/mol

IUPAC Name

3-iodo-5-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H6IN3O2/c8-5-1-4(7(9)10)2-6(3-5)11(12)13/h1-3H,(H3,9,10)

InChI Key

VRCINAZTWBQGIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=N)N

Origin of Product

United States

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